3-N,4-N-bis(1,5-dimethylpyrazol-3-yl)-2-methylpyrazole-3,4-dicarboxamide
Overview
Description
N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its potential anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anti-inflammatory effects. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways and the inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-3-carboxamide: A simpler derivative with similar structural features.
1-Methyl-1H-pyrazole-4-carboxamide: Another related compound with potential biological activity.
Uniqueness
N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is unique due to its dual pyrazole moieties, which enhance its ability to form stable complexes with metals and increase its biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-N,4-N-bis(1,5-dimethylpyrazol-3-yl)-2-methylpyrazole-3,4-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O2/c1-9-6-12(20-22(9)3)18-15(25)11-8-17-24(5)14(11)16(26)19-13-7-10(2)23(4)21-13/h6-8H,1-5H3,(H,18,20,25)(H,19,21,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHAYONZPBBCTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=NN(C(=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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